Cas no 1308910-95-3 (ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate)

ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
- Ethyl3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate
- Thieno[3,2-b]thiophene-2-carboxylic acid, 3-(aminomethyl)-, ethyl ester
- ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate
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- インチ: 1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3
- InChIKey: VVJSRWIIPYTVHH-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OCC)=C(CN)C2=C1C=CS2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 250
- トポロジー分子極性表面積: 109
- 疎水性パラメータ計算基準値(XlogP): 2.1
ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145870-1.0g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-145870-0.5g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 0.5g |
$849.0 | 2023-02-15 | ||
Enamine | EN300-145870-2.5g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 2.5g |
$1735.0 | 2023-02-15 | ||
Enamine | EN300-145870-5.0g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 5.0g |
$2566.0 | 2023-02-15 | ||
Enamine | EN300-145870-0.1g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 0.1g |
$779.0 | 2023-02-15 | ||
Enamine | EN300-145870-0.05g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 0.05g |
$744.0 | 2023-02-15 | ||
Enamine | EN300-145870-10.0g |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 10.0g |
$3807.0 | 2023-02-15 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00985894-1g |
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 95% | 1g |
¥4403.0 | 2023-04-03 | |
Enamine | EN300-145870-500mg |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 500mg |
$849.0 | 2023-09-29 | ||
Enamine | EN300-145870-10000mg |
ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate |
1308910-95-3 | 10000mg |
$3807.0 | 2023-09-29 |
ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylate 関連文献
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1. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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John J. Lavigne Chem. Commun., 2003, 1626-1627
ethyl 3-(aminomethyl)thieno3,2-bthiophene-2-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 3-(Aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS No. 1308910-95-3)
Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate (CAS No. 1308910-95-3) is a heterocyclic compound featuring a fused thienothiophene core, which has garnered significant attention in pharmaceutical and materials science research. This compound, often abbreviated in literature due to its complex name, is a versatile intermediate for synthesizing bioactive molecules and functional materials. Its unique thieno[3,2-b]thiophene scaffold contributes to electronic delocalization, making it valuable for organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices.
The structural motif of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate combines an ester group (-COOEt) and an aminomethyl (-CH2NH2) substituent, offering dual reactivity for further derivatization. Researchers frequently explore its applications in drug discovery, particularly in designing kinase inhibitors or antimicrobial agents, owing to the thiophene ring's bioisosteric properties. Recent publications highlight its role in optimizing solubility and bioavailability of lead compounds, addressing a key challenge in medicinal chemistry.
In the context of trending topics, this compound aligns with the growing demand for sustainable synthetic methodologies. A 2023 study indexed in PubMed emphasized its use in microwave-assisted reactions, reducing reaction times and energy consumption—a nod to green chemistry principles. Additionally, its electron-rich structure resonates with innovations in flexible electronics, a sector projected to exceed $50 billion by 2025, per MarketWatch.
From a synthetic standpoint, CAS 1308910-95-3 is typically prepared via Pd-catalyzed cross-coupling or cyclization reactions, with yields optimized through ligand selection. Analytical characterization via NMR (notably 1H and 13C) and HRMS confirms its purity, critical for downstream applications. Patent databases reveal its inclusion in proprietary formulations for OLEDs, underscoring its industrial relevance.
User queries often focus on practical aspects: "solubility of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate" (answer: soluble in DMSO, methanol) or "suppliers of CAS 1308910-95-3" (available through specialty chemical vendors like Sigma-Aldrich and TCI). Forum discussions also explore scalability of its synthesis—a pain point for startups. Addressing these, recent advances in flow chemistry demonstrate gram-scale production with >90% yield (ACS Catalysis, 2022).
Regulatory-wise, this compound is not listed under controlled substances but requires standard lab safety protocols (gloves, ventilation). Its LD50 data, though limited, suggests moderate toxicity, warranting cautious handling per OSHA guidelines. Environmental persistence studies are scarce, an area ripe for academic investigation given the EU's REACH regulations.
In conclusion, ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate bridges multiple disciplines—from drug design to renewable energy. Its adaptability to catalysis and materials engineering positions it as a compound of enduring interest, with research avenues expanding alongside technological demands.
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